Diaminosuccinic acid

Enzyme kinetics Inhibition mechanism Aspartate transaminase

Researchers needing stereochemically defined diaminosuccinic acid for enzyme studies or biotin intermediate synthesis often face supply gaps. 2,3-Diaminosuccinic acid (CAS 921-52-8) fills this need as a C4 diamino diacid building block. • Biotin Synth.: Key raw material for 4,5-cis-dicarboxy-2-imidazolidones, intermediates in Vitamin H (biotin) production. • Enzyme Probes: Stereospecific substrate for D-aspartate oxidase (meso-form active) and mixed-mode aspartate transaminase inhibitor. • Peptidomimetics: Protected derivatives replace redox-sensitive cystine residues for stable peptide analogs. Supplied with rigorous QC; global shipping available.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 921-52-8
Cat. No. B556014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminosuccinic acid
CAS921-52-8
Synonyms2,3-diaminosuccinicacid; 921-52-8; DL-2,3-diaminosuccinicacid; meso-2,3-Diaminosuccinicacid; 3-Aminoasparticacid; NSC146876; 29276-73-1; 50817-04-4; (2S,3S)-DIAMINOSUCCINICACID; NSC-146876; AC1Q5S2M; 2,3-diaminobutanedioicacid; D6796_ALDRICH; C4H8N2O4.2HCl; D6796_SIGMA; SCHEMBL600021; AC1L671V; C4H8N2O4; CHEMBL1986009; MolPort-003-941-124; DL-2,3-Diaminosuccinicacid2HCl; ANW-63277; AR-1F1891; AKOS006283209; AM82548
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)(C(=O)O)N
InChIInChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1
InChIKeyPGNYNCTUBKSHHL-PIKHSQJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaminosuccinic Acid: Verified Differentiation


2,3-Diaminosuccinic acid (CAS 921-52-8, also known as 3-aminoaspartic acid) is a non-proteinogenic, C4-dicarboxylic amino acid distinguished by its two chiral carbons, each bearing an amino and a carboxyl group [1]. With a molecular weight of 148.12 g/mol, it exists as a mixture of stereoisomers unless otherwise specified, including meso- and racemic forms [2]. Its dual amino and carboxyl functionality, combined with its unique stereochemistry, underpins its role as a critical building block in peptidomimetics, a precursor in vitamin synthesis, and a ligand in asymmetric catalysis and metal complexation .

Stereochemical research building block (meso and racemic forms available)
Dual amino and carboxyl groups for metal chelation and conjugation
Peptidomimetic design and asymmetric ligand-development context

Why 2,3-Diaminosuccinic Acid Cannot Be Substituted


Substituting 2,3-diaminosuccinic acid with a structurally similar diamino acid, such as 2,3-diaminopropionic acid or aspartic acid, is not functionally equivalent due to critical differences in enzyme interaction, metal coordination, and stereochemical outcomes. While both 2,3-diaminosuccinic acid and 2,3-diaminopropionic acid inhibit aspartate transamination, 2,3-diaminosuccinic acid exhibits a unique mixed competitive/non-competitive inhibition mechanism, whereas the analog is purely non-competitive [1]. Furthermore, its stereochemistry (meso vs. racemic) dictates its behavior as either a specific substrate for D-aspartate oxidase or an inert molecule [2], and it determines the cis/trans geometry of its metal complexes, which directly impacts their application [3]. This nuanced, stereochemistry-dependent functionality precludes simple interchange with analogs that lack the same chiral and binding characteristics.

Inhibition mechanism differs: Mixed competitive/non-competitive profile may not transfer to purely non-competitive analogs like 2,3-diaminopropionic acid.
Stereochemistry drives enzyme activity: Meso-form is a substrate for D-aspartate oxidase; racemic form is inert. Substituting the stereoisomer alters functional outcome.
Metal complex geometry depends on stereochemistry: Meso-ligand yields trans(N) complexes, racemic gives cis(N). This directly affects catalytic and coordination design.

2,3-Diaminosuccinic Acid: Quantitative Evidence


Unique Mixed-Mode Enzyme Inhibition

In direct head-to-head assays, 2,3-diaminosuccinic acid inhibits aspartate transaminase via a mixed competitive/non-competitive mechanism, a qualitative difference from 2,3-diaminopropionic acid, which acts as a purely non-competitive inhibitor [1]. This distinction is crucial for applications requiring specific modulation of enzyme kinetics.

Inhibition Mechanism
Head-to-head
Mixed competitive/non-competitive vs. purely non-competitive for 2,3-diaminopropionic acid
Supports enzyme kinetics and allosteric modulation studies
Reported in pig kidney mitochondrial extract assay
Enzyme kinetics Inhibition mechanism Aspartate transaminase

Stereospecific D-Aspartate Oxidase Substrate

A direct comparison of stereoisomers demonstrates that meso-diaminosuccinic acid is an active substrate for D-aspartate oxidase, undergoing oxidative deamination, whereas the racemic (DL) form is not oxidized and does not inhibit the enzyme [1]. The oxygen consumption and ammonia production for the meso-form match the stoichiometry of a typical oxidative deamination [1]. This stark functional difference highlights the critical importance of stereochemistry.

D-Aspartate Oxidase Substrate
Head-to-head
Meso: active substrate (stoichiometric deamination). DL: inactive, no inhibition
Meso-stereoisomer essential for D-amino acid metabolism research
Beef kidney D-aspartate oxidase assay
Enzyme substrate specificity Stereochemistry D-amino acid metabolism

Stereochemical Control of Metal Complex Geometry

Reflectance spectroscopy of Cu(II) complexes reveals that the stereochemistry of the diaminosuccinic acid ligand dictates the resulting complex geometry. The complex formed with the meso ligand, Cu(m-das), suggests a trans(N) configuration, whereas the complex formed with the racemic ligand, Cu(r-das), adopts a cis(N) configuration [1].

Metal Complex Geometry
Head-to-head
Cu(m-das): trans(N) configuration. Cu(r-das): cis(N) configuration
Stereochemistry controls coordination geometry for catalyst design
Reflectance spectra analysis of 1:1 Cu(II) complexes
Coordination chemistry Ligand design Metal complex geometry

Absolute Configuration via Marfey's Method

The advanced Marfey's method, a chromatography technique for enantiomer separation using L-FDLA derivatization and LC/MS detection, was successfully validated for determining the absolute configuration of diaminosuccinic acid (DAS) stereoisomers [1]. The study documented specific elution behavior, including that LL- and meso- isomers elute prior to the DD-isomer, and noted an abnormal elution pattern for DAS [1]. This provides a robust analytical framework not universally established for all diamino acid analogs.

Chiral Analysis Method
Method context
Advanced Marfey’s method validated for DAS stereoisomers; LL-/meso- elute before DD-
Validated chiral analysis reduces stereochemical identification risk
L-FDLA derivatization, LC/MS; abnormal elution pattern documented
Chiral analysis Absolute configuration Analytical method validation

2,3-Diaminosuccinic Acid: Key Applications


Peptidomimetics: Disulfide Bridge Replacement

In peptide chemistry, 2,3-diaminosuccinic acid can be incorporated as a non-proteinogenic diamino diacid to replace the redox-sensitive cystine residue. This application was demonstrated by the successful stereoselective incorporation of orthogonally protected 2,3-diaminosuccinic acid derivatives into the core structure of somatostatin, creating a more stable analog [1]. The ability to provide a stable, isosteric replacement for disulfide bonds stems directly from the compound's unique C4 backbone with two amino and two carboxyl groups.

Chiral Ligand for Asymmetric Catalysis

The stereochemistry-dependent metal coordination of 2,3-diaminosuccinic acid, as evidenced by the distinct cis/trans geometries of its copper complexes [2], makes it a valuable chiral ligand or ligand precursor. Furthermore, chiral derivatives, such as N-sulfonylated (S,S)-2,3-diaminosuccinates, have been successfully employed as chiral auxiliaries in asymmetric 1,3-dipolar cycloaddition reactions [3]. Procurement of the correct stereoisomer is essential for achieving the desired enantioselectivity in such catalytic applications.

Metabolic Pathway & Enzyme Mechanistic Probes

The compound's behavior as a substrate for D-aspartate oxidase is highly stereospecific, with the meso-form being active and the racemic form being inactive [4]. This property, along with its mixed-mode inhibition of aspartate transaminase [5], makes it a valuable probe for studying the active site topology and reaction mechanisms of enzymes involved in D-amino acid metabolism and amino group transfer. Its use allows researchers to dissect stereochemical requirements and kinetic mechanisms that simpler analogs cannot resolve.

Biotin Intermediate Synthesis

2,3-Diaminosuccinic acid is a key raw material for the synthesis of 1,3-disubstituted 4,5-cis-dicarboxy-2-imidazolidones, which are crucial intermediates in the industrial preparation of Vitamin H (biotin) [6]. This application leverages the compound's vicinal diamine and dicarboxylic acid functionality to construct a specific heterocyclic core, a synthetic route that cannot be executed with simple diamino acid alternatives lacking this precise substitution pattern.

Application
Selection Property
Validation Focus
Peptidomimetic design studies
Stereochemically defined C4 diacid backbone
Isosteric disulfide replacement validation
Asymmetric catalysis ligand design
Stereochemistry-dependent metal coordination geometry
Enantioselectivity and complex geometry confirmation
Enzyme mechanism probe studies
Stereospecific enzyme substrate/inhibitor activity
D-Aspartate oxidase and transaminase mechanistic assays
Biotin intermediate synthesis
Vicinal diamine and dicarboxylic acid functionality
Heterocyclic core construction and purity

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